Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate
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Overview
Description
Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol . This compound is characterized by the presence of a quinoline moiety, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate typically involves the reaction of 8-methoxy-2,6-dimethylquinoline-4-ol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction scheme can be represented as follows:
[ \text{8-methoxy-2,6-dimethylquinoline-4-ol} + \text{methyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the methoxy and ester groups.
8-Methoxyquinoline: Similar structure but without the ester group.
2,6-Dimethylquinoline: Lacks the methoxy and ester groups.
Uniqueness
Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate is unique due to the presence of both methoxy and ester groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s solubility, reactivity, and potential biological activities compared to its analogs .
Biological Activity
Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate, a synthetic organic compound with the molecular formula C₁₅H₁₇NO₄, is notable for its diverse biological activities attributed to its quinoline moiety. This compound incorporates methoxy and acetate functional groups, enhancing its solubility and reactivity, which are critical for various chemical and biological applications. Understanding its biological activity is essential for evaluating its potential in medicinal chemistry and other therapeutic areas.
Chemical Structure and Properties
The structure of this compound includes a quinoline ring substituted with methoxy and acetate groups. This configuration is significant as it influences the compound's interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₇NO₄ |
Molecular Weight | 275.30 g/mol |
CAS Number | 1315373-32-0 |
Solubility | Enhanced due to methoxy group |
Anticancer Potential
Research indicates that compounds related to quinoline structures exhibit promising anticancer properties. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation and induce apoptosis. The specific activity of this compound requires further investigation, but similar compounds have demonstrated efficacy against various cancer cell lines.
Case Study:
A study on related quinoline derivatives highlighted their ability to inhibit the PI3K/AKT/mTOR signaling pathway, crucial for cancer cell survival and proliferation. Such pathways are often targeted in cancer therapies due to their role in tumor growth .
Antibacterial Activity
Compounds with quinoline structures have also been associated with antibacterial properties. This compound may exhibit similar effects. Studies on related compounds indicate effective inhibition against Gram-positive and Gram-negative bacteria.
Bacterial Strain | Activity Observed |
---|---|
Escherichia coli (G-) | Moderate inhibition |
Staphylococcus aureus (G+) | Significant inhibition |
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition: Compounds may act as inhibitors of key enzymes involved in metabolic pathways.
- Cell Cycle Interference: Similar quinoline derivatives have been shown to block the cell cycle at specific phases, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress can lead to cell death in cancer cells.
Comparative Analysis with Related Compounds
This compound shares structural similarities with several other biologically active compounds:
Compound Name | Structure | Unique Features |
---|---|---|
6-Methoxyquinoline | C₉H₉NO | Antimalarial properties |
8-Hydroxyquinoline | C₉H₉NO | Known for chelating ability |
Quinine | C₂₀H₂₄N₂O₂ | Natural product with significant antimalarial activity |
These comparisons highlight the potential of this compound in medicinal chemistry due to its unique combination of functional groups that enhance both solubility and biological activity.
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
methyl 2-(8-methoxy-2,6-dimethylquinolin-4-yl)oxyacetate |
InChI |
InChI=1S/C15H17NO4/c1-9-5-11-12(20-8-14(17)19-4)7-10(2)16-15(11)13(6-9)18-3/h5-7H,8H2,1-4H3 |
InChI Key |
RROCWDNDRGSFBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C(=C1)OC)C)OCC(=O)OC |
Origin of Product |
United States |
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